molecular formula C20H14BrN3O4 B11998793 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11998793
M. Wt: 440.2 g/mol
InChI Key: LVRVEIDPHNVLSC-UHFFFAOYSA-N
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Description

9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, a nitrophenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.

  • Step 1: Synthesis of Intermediate Compounds:
    • The initial step involves the synthesis of 2-(2-furyl)-5-(4-nitrophenyl)pyrazole through a condensation reaction between 2-furylhydrazine and 4-nitrobenzaldehyde.
    • Reaction conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 80°C.
  • Step 2: Bromination:
    • The intermediate compound is then brominated using bromine or a bromine-containing reagent, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the 9th position.
    • Reaction conditions: The bromination reaction is typically conducted at room temperature in an organic solvent, such as dichloromethane.
  • Step 3: Cyclization:
    • The final step involves the cyclization of the brominated intermediate to form the dihydropyrazolo[1,5-c][1,3]benzoxazine core.
    • Reaction conditions: This step requires the use of a base, such as sodium hydroxide, and is carried out at elevated temperatures (around 100°C) in a polar solvent, such as ethanol.

Chemical Reactions Analysis

9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
    • Major products: Oxidized derivatives of the furan and pyrazole rings.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce the nitro group to an amino group.
    • Major products: Amino derivatives of the compound.
  • Substitution:
    • The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
    • Major products: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

  • Chemistry:
    • The compound is used as a building block in the synthesis of more complex organic molecules.
    • It serves as a model compound for studying reaction mechanisms and kinetics.
  • Biology:
    • The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
    • It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
  • Medicine:
    • The compound is explored for its potential therapeutic applications, including drug development for various diseases.
    • It is studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • The compound is used in the development of advanced materials, such as polymers and coatings.
    • It is investigated for its potential use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound interacts with enzymes, receptors, and proteins, modulating their activity and function.
    • It binds to specific active sites on target molecules, leading to inhibition or activation of biological processes.
  • Pathways Involved:
    • The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
    • It influences the production of reactive oxygen species (ROS) and the regulation of oxidative stress.

Comparison with Similar Compounds

9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • 2-(2-Furyl)-5-(4-nitrophenyl)pyrazole
    • 9-Bromo-2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
    • 2-(2-Furyl)-5-(4-aminophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Uniqueness:
    • The presence of the bromine atom and the nitrophenyl group in this compound imparts distinct chemical and biological properties.
    • The compound exhibits unique reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

9-bromo-2-(furan-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14BrN3O4/c21-13-5-8-18-15(10-13)17-11-16(19-2-1-9-27-19)22-23(17)20(28-18)12-3-6-14(7-4-12)24(25)26/h1-10,17,20H,11H2

InChI Key

LVRVEIDPHNVLSC-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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